molecular formula C22H16N6OS B10867069 2-[7-(1,3-benzothiazol-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

2-[7-(1,3-benzothiazol-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

Cat. No.: B10867069
M. Wt: 412.5 g/mol
InChI Key: HJAKRHZFIOABJW-UHFFFAOYSA-N
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Description

2-[7-(1,3-benzothiazol-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex heterocyclic compound that features a benzothiazole moiety fused with a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(1,3-benzothiazol-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol typically involves multi-step reactions starting from commercially available precursors. One common approach involves the initial formation of the benzothiazole ring through the reaction of 2-mercaptoaniline with an appropriate acid chloride . This intermediate is then subjected to a series of cyclization reactions to form the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[7-(1,3-benzothiazol-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or phenol rings .

Mechanism of Action

The mechanism of action of 2-[7-(1,3-benzothiazol-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . In biological imaging, the compound’s fluorescent properties allow it to be used as a probe to visualize cellular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[7-(1,3-benzothiazol-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is unique due to its combination of a benzothiazole moiety with a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core and a phenol group. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C22H16N6OS

Molecular Weight

412.5 g/mol

IUPAC Name

2-[10-(1,3-benzothiazol-2-yl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C22H16N6OS/c1-12-13(2)28(22-24-15-8-4-6-10-17(15)30-22)20-18(12)21-25-19(26-27(21)11-23-20)14-7-3-5-9-16(14)29/h3-11,29H,1-2H3

InChI Key

HJAKRHZFIOABJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4O)C5=NC6=CC=CC=C6S5)C

Origin of Product

United States

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